molecular formula C8H7FOS B3109925 3-Fluoro-4-(methylthio)benzaldehyde CAS No. 177756-61-5

3-Fluoro-4-(methylthio)benzaldehyde

Cat. No.: B3109925
CAS No.: 177756-61-5
M. Wt: 170.21 g/mol
InChI Key: WZMUVXIXRLICBM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS and a molecular weight of 170.21 g/mol . It is a benzaldehyde derivative characterized by the presence of a fluorine atom at the third position and a methylthio group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

3-Fluoro-4-(methylthio)benzaldehyde is utilized in several scientific research fields:

Safety and Hazards

3-Fluoro-4-(methylthio)benzaldehyde is classified as a warning hazard under the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with sodium thiomethoxide under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(methylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or methylthio groups.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further participate in various biochemical pathways. The fluorine and methylthio groups influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Similar structure but lacks the fluorine atom.

    4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a methylthio group.

    3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the sulfur atom.

Uniqueness

3-Fluoro-4-(methylthio)benzaldehyde is unique due to the combined presence of both fluorine and methylthio groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMUVXIXRLICBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,4-difluorobenzaldehyde (4.26 g, 30 mmol) and sodium thiomethoxide (2.1 g, 30 mmol) in DMF (40 mL) was heated at 90° C. for 1 hour. After cooling, 2N aqueous HCl was added to the mixture. The whole was extracted with Et2O (70 mL×3), the combined organic layer washed with water, brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate/hexane (1/10) to provide the subtitle compound (3.1 g, 61% yield) as a colorless oil.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

The 3,4-diflourobenzaldehyde (52.1 g, 0.36 mol) was dissolved in acetonitrile (500 mL). Sodium thiomethoxide (25.6 g, 0.36 mol) was added in four equal portions at 15 minute intervals. The slightly exothermic reaction was stirred at room temperature for 4 hours. The reaction mixture was poured into ethyl acetate (500 mL) and extracted with saturated sodium bicarbonate (2×200 mL) followed by saturated ammounium chloride (2×100 mL). The solution was dried over sodium sulfate and solvent removed at reduced pressure. The 3-flouro-4-(methylthio)-benzaldehyde (38.5 g, 0.22 mol) was isolated by vacuum distillation (135-145° C. at 25 mm Hg) as clear liquid. (61% yield) ESHRMS m/z 171.0302 (calcd for M+H, 171.0280).
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,4-difluorobenzaldehyde (2.8 g, 20 mmol) and sodium thiomethoxide (1.5 g, 20 mmol) in dimethylformamide (20 ml) was heated at 80° C. under an argon atmosphere for 2 hours. The reaction was cooled, poured into water (125 ml) and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate and evaporated. The residue was distilled (bp 110-111° C., 0.5 mm Hg) to give 2.5 g (75%) of the desired aldehyde: Anal. Calc'd. for C8H7FSO (MW 170.21): C, 56.45; H, 4.15; S, 18.84. Found: C, 56.40; H, 4.00; S, 18.90.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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